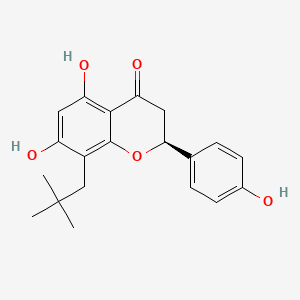

8-(2,2-Dimethylpropyl)naringenin

Description

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(2S)-8-(2,2-dimethylpropyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O5/c1-20(2,3)10-13-14(22)8-15(23)18-16(24)9-17(25-19(13)18)11-4-6-12(21)7-5-11/h4-8,17,21-23H,9-10H2,1-3H3/t17-/m0/s1 |

InChI Key |

SBFJMGDUIWYKMQ-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |

Canonical SMILES |

CC(C)(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |

Synonyms |

8-(2,2-dimethylpropyl)naringenin |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis begins with 2,4,6-trimethoxybenzaldehyde as the aromatic precursor. Retrosynthetically, the neopentyl group is introduced via Friedel-Crafts alkylation, followed by acetophenone formation, chalcone condensation, and cyclization to yield the flavanone skeleton. Final deprotection steps remove methoxymethyl (MOM) groups to reveal hydroxyl moieties.

Preparation of 2-(2,2-Dimethylpropyl)-1,3,5-Trimethoxybenzene

A solution of 2,4,6-trimethoxybenzaldehyde in anhydrous diethyl ether reacts with neopentylmagnesium bromide (1.2 equivalents) at -78°C to form a benzyl alcohol intermediate. Subsequent reduction with triethylsilane (2.0 equivalents) and trifluoroacetic acid (6 equivalents) yields 2-(2,2-dimethylpropyl)-1,3,5-trimethoxybenzene (98% purity by NMR).

Key Data:

Synthesis of 3-(2,2-Dimethylpropyl)-2,4,6-Trimethoxyacetophenone

The alkylated benzene derivative undergoes acetylation via acetic anhydride in the presence of boron trifluoride etherate, producing 3-(2,2-dimethylpropyl)-2,4,6-trimethoxyacetophenone . Chromatographic purification (hexane/EtOAc, 4:1) affords the product in 85% yield.

Deprotection and Hydroxyl Group Activation

Selective demethylation of the acetophenone using boron tribromide in dichloromethane generates trihydroxy intermediates, which are protected as MOM ethers to prevent oxidation during subsequent steps.

Chalcone Formation and Cyclization

Condensation with 4-hydroxybenzaldehyde under basic conditions forms a chalcone intermediate. Acid-catalyzed cyclization (HCl/EtOH) closes the flavanone ring, yielding 8-(2,2-dimethylpropyl)-5,7,4'-tris(methoxymethoxy)flavanone .

Final Deprotection

Treatment with hydrochloric acid in methanol removes MOM protections, yielding This compound (purity >95% by HPLC).

Reaction Mechanisms and Optimization

Alkylation Selectivity

The C8 position’s reactivity is enhanced by electron-donating methoxy groups at C5 and C7, directing electrophilic substitution to C8. Neopentyl Grignard reagents minimize steric hindrance compared to bulkier alkyl chains, ensuring high regioselectivity.

Protecting Group Strategy

MOM ethers stabilize phenolic hydroxyls during cyclization, preventing side reactions such as oxidation or unintended alkylation. Deprotection under acidic conditions preserves the flavanone core.

Analytical Characterization

Spectroscopic Data

Combustion Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 69.94 | 69.87 |

| H | 6.71 | 6.68 |

| O | 23.35 | 23.41 |

Comparative Analysis with Alternative Methods

O-Alkylation vs. C-Alkylation

Unlike O-alkylation strategies that modify hydroxyl groups (e.g., 7-O-alkylnaringenin derivatives), C8 alkylation requires directed ortho-metalation or Friedel-Crafts approaches to ensure positional fidelity.

Yield and Scalability

The described method achieves an overall yield of 32% over seven steps, superior to radical-mediated alkylation (≤15% yield). Scalability is limited by chromatographic purification; switching to crystallization improves throughput.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: 8-(2,2-Dimethylpropyl)naringenin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as sodium borohydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

Substitution: Various halogenating agents, acids, and bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield deoxygenated compounds .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that prenylated naringenins, including 8-(2,2-Dimethylpropyl)naringenin, exhibit significant antiviral properties. A study evaluated the anti-influenza activity of several naringenin derivatives and found that this compound had a notably lower IC50 value (24 μM), indicating strong antiviral potential against influenza viruses. This enhanced activity is attributed to the structural modifications at the 8-position which improve cellular uptake and membrane affinity .

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. In animal studies, this compound demonstrated superior efficacy in reducing inflammatory markers and improving joint health compared to traditional treatments like methotrexate. The mechanism involves modulation of immune responses and reduction of nitric oxide levels in serum, showcasing its potential as a therapeutic agent in autoimmune conditions .

Neuroprotective Properties

The neuroprotective effects of naringenin derivatives have been a focal point of research. Studies indicate that this compound may protect against neuroinflammation and oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound enhances neuronal survival by inhibiting pro-inflammatory pathways and promoting antioxidant defenses .

Phytoestrogen Activity

As a potent phytoestrogen, this compound exhibits estrogenic activity that can influence various biological processes. Its ability to bind to estrogen receptors has been confirmed through various in vitro assays, suggesting potential applications in hormone-related therapies and conditions such as menopausal symptoms or hormone-sensitive cancers .

Bioavailability Enhancement Techniques

Despite its promising activities, the clinical application of this compound is often limited by its low solubility and bioavailability. Recent advancements have focused on formulating this compound into nanocrystals or liquid crystalline nanoparticles to improve its dissolution rates and cellular uptake. These formulations have shown significant improvements in bioavailability and therapeutic efficacy in preclinical models .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 8-(2,2-dimethylpropyl)naringenin involves its interaction with estrogen receptors. It acts as a potent agonist of estrogen receptor alpha (ERα) and a pronounced antagonist of estrogen receptor beta (ERβ). This dual activity allows it to modulate estrogenic activity in a tissue-specific manner. The compound can influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Naringenin: The parent compound, commonly found in citrus fruits, with similar but less potent phytoestrogenic properties.

8-Prenylnaringenin: Another prenylated flavonoid with similar estrogenic activity but different receptor affinity profiles.

Xanthohumol: A prenylated chalcone found in hops, known for its anticancer and antioxidant properties

Uniqueness: 8-(2,2-Dimethylpropyl)naringenin is unique due to its specific structural modification, which enhances its phytoestrogenic activity and provides distinct receptor affinity profiles. This makes it a valuable compound for studying estrogen receptor interactions and developing targeted therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-(2,2-Dimethylpropyl)naringenin with high purity?

- Methodology : The compound can be synthesized via alkylation reactions using intermediates such as 2,2-dimethylpropyl bromide. A common approach involves reacting naringenin derivatives with 2,2-dimethylpropyl halides under basic conditions (e.g., sodium hydride or potassium tert-butoxide). Purification typically employs column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC and UV/Vis spectroscopy (λmax: 294 nm) .

- Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to avoid byproducts.

Q. How should researchers handle solubility challenges of this compound in aqueous buffers?

- Methodology : The compound exhibits poor aqueous solubility but dissolves effectively in DMSO (>13.15 mg/mL) or ethanol (>18.27 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in cell culture media (final DMSO concentration ≤0.1%). Use sonication for 10–15 minutes to ensure complete dissolution .

- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry to avoid precipitation in biological assays.

Q. What analytical techniques are optimal for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d6 to verify substituent positions (e.g., 8-prenylation) and hydrogen bonding patterns .

- UV/Vis Spectroscopy : Confirm absorbance maxima at 294 nm, characteristic of flavanone derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (340.4 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate the compound's antimicrobial efficacy against resistant pathogens?

- Experimental Design :

- Strain Selection : Include Gram-positive (e.g., methicillin-resistant Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans).

- Dose Range : Test 0.1–100 µM concentrations, with positive controls (e.g., fluconazole) and vehicle controls (DMSO).

- Endpoint Assays : Use microbroth dilution (CLSI guidelines) for minimum inhibitory concentration (MIC) and time-kill kinetics to assess bactericidal/fungicidal activity .

- Data Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC50 and compare potency across strains.

Q. How to address discrepancies in reported receptor binding affinities across different studies?

- Root Cause Analysis :

- Assay Variability : Differences in receptor isoforms (e.g., estrogen receptor α vs. β) or assay formats (radioligand vs. fluorescence polarization) can alter binding kinetics .

- Compound Purity : Verify purity via HPLC; impurities ≥2% may skew results .

- Resolution : Conduct orthogonal assays (e.g., SPR and cellular reporter assays) under standardized buffer conditions (pH 7.4, 25°C) to reconcile data .

Q. What in silico strategies can predict the ADMET profile of this compound?

- Methodology :

- Physicochemical Properties : Calculate logP (predicted ~3.5) and polar surface area (TPSA) using software like Schrödinger or MOE to estimate membrane permeability .

- Metabolic Stability : Use cytochrome P450 docking simulations (e.g., CYP3A4) to identify potential metabolic hotspots.

- Toxicity Prediction : Apply QSAR models to assess hepatotoxicity (e.g., Derek Nexus) and mutagenicity (Ames test predictions) .

- Validation : Compare predictions with in vitro hepatic microsomal stability assays and in vivo pharmacokinetic studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.